molecular formula C13H13N3 B1468427 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine CAS No. 1248264-42-7

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine

Cat. No.: B1468427
CAS No.: 1248264-42-7
M. Wt: 211.26 g/mol
InChI Key: CXASKOVKELMAQT-UHFFFAOYSA-N
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Description

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is a heterocyclic compound that features both an isoindoline and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the isoindoline moiety suggests potential biological activity, while the pyridine ring is a common structural motif in many pharmacologically active compounds.

Biochemical Analysis

Biochemical Properties

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with the CRL4CRBN E3 ubiquitin ligase, a key enzyme involved in protein degradation. The interaction between this compound and CRL4CRBN leads to the ubiquitination and subsequent proteasomal degradation of specific substrate proteins . This interaction is essential for regulating protein levels within cells and maintaining cellular homeostasis.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of transcription factors such as IKZF1 and IKZF3, leading to changes in gene expression . These changes can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action involves the binding of this compound to the CRL4CRBN E3 ubiquitin ligase, altering its substrate specificity . This binding induces the ubiquitination and degradation of target proteins, such as the transcription factors IKZF1 and IKZF3 . Additionally, this compound may inhibit or activate other enzymes, further influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and protein levels. These temporal effects are important for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression, protein levels, and cellular metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, including cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways within cells. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may influence the activity of enzymes involved in the ubiquitin-proteasome system, affecting protein degradation and turnover . These interactions are crucial for maintaining cellular homeostasis and regulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. The localization and accumulation of this compound within cells are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it performs its functions. This compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine typically involves the formation of the isoindoline ring followed by its attachment to the pyridine ring. One common method involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a catalyst such as SiO2-tpy-Nb in a solvent mixture of isopropanol and water at reflux conditions . This method yields the isoindoline derivatives with moderate to excellent yields (41-93%).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more robust catalysts and solvents that are suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the isoindoline ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the isoindoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated derivatives of the isoindoline ring.

Scientific Research Applications

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-dihydro-1H-isoindol-2-yl)pyridin-3-amine is unique due to the combination of the isoindoline and pyridine rings, which provides a distinct structural framework that can interact with a variety of biological targets. This dual-ring system can offer enhanced binding affinity and specificity compared to simpler heterocyclic compounds.

Properties

IUPAC Name

6-(1,3-dihydroisoindol-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-12-5-6-13(15-7-12)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXASKOVKELMAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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